3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a cyclopropylcarbamoyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of the cyclopropylcarbamoyl group through a series of reactions involving amide formation and cyclization. The reaction conditions often require the use of strong chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-tetrachloropyridine-2-carboxamide: Similar structure but lacks the cyclopropylcarbamoyl group.
N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide: Similar structure but lacks the chlorine atoms.
Uniqueness
3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide is unique due to the combination of its chlorine atoms and the cyclopropylcarbamoyl group
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-(cyclopropylcarbamoyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O2/c17-10-11(18)13(23-14(20)12(10)19)16(25)22-9-4-2-1-3-8(9)15(24)21-7-5-6-7/h1-4,7H,5-6H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZITCMLBUTJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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